

Azepan-3-one chemical structure and properties

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Compound of Interest

Compound Name: Azepan-3-one

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An In-depth Technical Guide to **Azepan-3-one**: Structure, Properties, and Synthesis

Introduction

Azepan-3-one, also known as hexahydro-3H-azepin-3-one, is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. The azepane scaffold is a significant structural motif found in numerous bioactive molecules and pharmaceuticals, making its derivatives valuable targets in medicinal chemistry and drug development.[1][2] **Azepan-3-one** serves as a versatile synthetic intermediate, leveraging the reactivity of its secondary amine and carbonyl group for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

The fundamental properties of **Azepan-3-one** are summarized below. While basic identifiers are well-documented, specific experimental physical properties such as melting and boiling points are not readily available in the cited literature. For context, properties of the parent azepane heterocycle are included.

| Property | Value | Source(s) |
|-------------------------|---|-----------|
| Molecular Formula | C ₆ H ₁₁ NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| CAS Number | 171257-01-5 | [4] |
| IUPAC Name | azepan-3-one | [4] |
| Synonyms | perhydro-azepin-3-one, hexahydro-3H-Azepin-3-one | [4] |
| Boiling Point (Azepane) | 138 °C | [5] |
| Melting Point (Azepane) | -37 °C | [5] |

Spectroscopic Characterization

Detailed experimental spectra for **Azepan-3-one** are not publicly documented. However, the expected spectroscopic features can be predicted based on its structure and established principles of spectroscopic analysis for ketones and secondary amines.

| Technique | Expected Features | Source(s) |
|----------------------------------|--|---|
| Infrared (IR) Spectroscopy | <ul style="list-style-type: none">- Strong, sharp C=O stretch (ketone) $\sim 1715\text{ cm}^{-1}$- Moderate N-H stretch (secondary amine) $\sim 3300\text{--}3500\text{ cm}^{-1}$- C-H stretch (alkane) $\sim 2850\text{--}2950\text{ cm}^{-1}$ | [6] [7] |
| ^{13}C NMR Spectroscopy | <ul style="list-style-type: none">- 6 distinct signals expected (assuming no coincidental overlap).- Carbonyl (C3) signal significantly downfield ($\sim 205\text{--}220\text{ ppm}$).- Carbons adjacent to nitrogen (C2, C7) shifted downfield ($\sim 30\text{--}65\text{ ppm}$).- Other aliphatic carbons (C4, C5, C6) in the typical alkane region ($\sim 16\text{--}35\text{ ppm}$). | [2] |
| ^1H NMR Spectroscopy | <ul style="list-style-type: none">- Broad singlet for the N-H proton.- Multiple overlapping multiplets for the 10 methylene (CH_2) protons.- Protons alpha to the carbonyl group (at C2 and C4) would be deshielded compared to other methylene protons. | [8] [9] |
| Mass Spectrometry (MS) | <ul style="list-style-type: none">- Molecular ion (M^+) peak at $m/z = 113$.- Prominent fragments resulting from alpha-cleavage adjacent to the carbonyl group, leading to the loss of C_2H_4 (28) or $\text{C}_3\text{H}_5\text{N}$ (67) fragments. | [10] [11] |

Chemical Reactivity and Synthesis

Azepan-3-one's reactivity is dominated by its two functional groups. The carbonyl carbon is susceptible to nucleophilic addition, and the ketone can be reduced to the corresponding alcohol, azepan-3-ol, using standard reducing agents like sodium borohydride.[3][12] The secondary amine is a nucleophile and a base, allowing for N-alkylation or N-acylation to introduce various substituents.[3]

A modern and effective strategy for synthesizing the azepane core involves a formal 1,3-migration and annulation cascade, initiated by an α -imino rhodium carbene. This method demonstrates good functional group tolerance and provides access to a range of densely functionalized azepane derivatives.[13]

Representative Experimental Protocol: Synthesis of an Azepan-3-one Derivative

The following protocol is a representative example adapted from the synthesis of **azepan-3-one** derivatives via a rhodium-catalyzed migration-annulation reaction.[13]

Reaction: Synthesis of an N-Sulfonyl **Azepan-3-one** Derivative from a 1-Sulfonyl-1,2,3-triazole Precursor.

Materials:

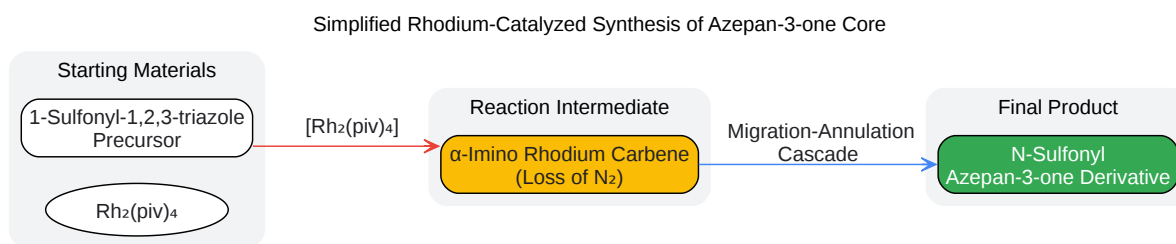
- 1-Sulfonyl-1,2,3-triazole derivative (1.0 equiv)
- Rhodium(II) pivalate ($\text{Rh}_2(\text{piv})_4$) (1 mol%)
- Dichloromethane (CH_2Cl_2) (0.1 M solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-sulfonyl-1,2,3-triazole precursor.
- Dissolve the precursor in anhydrous dichloromethane to a concentration of 0.1 M.
- Add Rhodium(II) pivalate (1 mol%) to the solution.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- The crude residue is then purified by flash column chromatography on silica gel.
- Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired **azepan-3-one** product.
- Combine the fractions containing the product and concentrate under reduced pressure to yield the purified compound.
- Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualized Synthesis Workflow

The diagram below illustrates the key steps in the rhodium-catalyzed synthesis of the **azepan-3-one** core from a triazole precursor, highlighting the formation of the critical α -imino rhodium carbene intermediate.



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Caption: Rhodium-catalyzed synthesis of the **Azepan-3-one** core from a triazole precursor.

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